molecular formula C28H26N2O5S B300533 2-(2-methoxy-4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(2-methylphenyl)acetamide

2-(2-methoxy-4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(2-methylphenyl)acetamide

Cat. No. B300533
M. Wt: 502.6 g/mol
InChI Key: DXSDKSJXBVXRCP-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxy-4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(2-methylphenyl)acetamide is a synthetic compound with potential applications in scientific research. It is a member of the thiazolidinone family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(2-methylphenyl)acetamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, including COX-2 and 5-LO, which are involved in the inflammatory response. This compound may also have antitumor activity by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methoxy-4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(2-methylphenyl)acetamide have been studied in vitro and in animal models. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It may also have antitumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant activity, which may contribute to its biological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methoxy-4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(2-methylphenyl)acetamide in lab experiments include its potential as a tool for investigating the mechanisms of inflammation and cancer development. However, there are limitations to using this compound, including its potential toxicity and the need for further studies to fully understand its biological effects.

Future Directions

There are several future directions for research on 2-(2-methoxy-4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(2-methylphenyl)acetamide. These include further studies to elucidate its mechanisms of action, as well as investigations into its potential as a chemotherapeutic agent. Other future directions could include exploring the use of this compound in combination with other drugs or therapies for the treatment of inflammatory diseases and cancer. Additionally, further studies could be conducted to investigate the potential toxicity of this compound and its effects on other physiological systems.

Synthesis Methods

The synthesis of 2-(2-methoxy-4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(2-methylphenyl)acetamide involves the reaction of 2-methoxy-4-(chloromethyl)phenol with 3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidine-5-carbaldehyde in the presence of a base, followed by reaction with 2-methylphenylacetic acid. The resulting product is purified by column chromatography to yield the final compound.

Scientific Research Applications

2-(2-methoxy-4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(2-methylphenyl)acetamide has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have inhibitory effects on the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are involved in the inflammatory response. This compound has also been shown to have antitumor activity in vitro, indicating its potential as a chemotherapeutic agent.

properties

Product Name

2-(2-methoxy-4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(2-methylphenyl)acetamide

Molecular Formula

C28H26N2O5S

Molecular Weight

502.6 g/mol

IUPAC Name

2-[2-methoxy-4-[(Z)-[3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C28H26N2O5S/c1-18-8-10-20(11-9-18)16-30-27(32)25(36-28(30)33)15-21-12-13-23(24(14-21)34-3)35-17-26(31)29-22-7-5-4-6-19(22)2/h4-15H,16-17H2,1-3H3,(H,29,31)/b25-15-

InChI Key

DXSDKSJXBVXRCP-MYYYXRDXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)NC4=CC=CC=C4C)OC)/SC2=O

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)NC4=CC=CC=C4C)OC)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)NC4=CC=CC=C4C)OC)SC2=O

Origin of Product

United States

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